Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid

Overview

Description

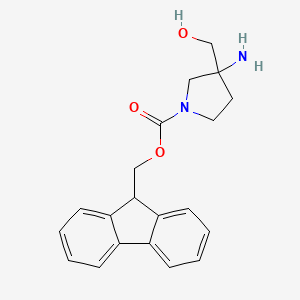

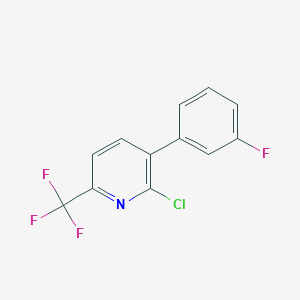

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is a specialty product for proteomics research . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Molecular Structure Analysis

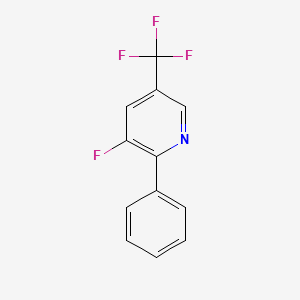

The molecular weight of Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid is 489.50, and its molecular formula is C25H32NO7P . It contains a total of 68 bonds, including 36 non-H bonds, 15 multiple bonds, 14 rotatable bonds, 3 double bonds, and 12 aromatic bonds . It also contains 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Scientific Research Applications

Hydrogel Formation

Fmoc-L-2-amino-6-(O,O’-diethyl-phosphono)hexanoic acid: is utilized in the construction of hydrogels. These hydrogels are formed through self-assembly driven by aromatic π–π stacking and hydrogen bonding interactions . The hydrogels exhibit pH-controlled ambidextrous gelation , which means they can form both hydrogels and organogels at different pH values, offering significant advantages for various applications.

Drug Delivery Systems

Due to its ability to form stable hydrogels, this compound can be used as a carrier for drug delivery systems. The pH-responsive nature of the gels allows for controlled release of therapeutic agents in response to the pH changes in different environments .

Tissue Engineering

The biocompatibility and structural properties of the hydrogels make them suitable for tissue engineering applications. They can provide a scaffold that mimics the extracellular matrix, promoting cell adhesion and growth .

Biophysical Research

The compound’s unique self-assembly properties are of interest in biophysical studies. Researchers can use it to understand the fundamental processes of molecular self-organization and the formation of functional structures .

Environmental Remediation

Hydrogels derived from this compound can be employed in environmental remediation, such as dye removal from wastewater. The hydrogels can adsorb and encapsulate contaminants, facilitating their removal .

Catalysis

The self-assembled structures can act as catalysts for various chemical reactions. Their stability and surface area make them effective in catalyzing reactions in a controlled manner .

Antibacterial Applications

The compound’s hydrogels can be designed to release antibacterial agents, making them useful in creating antibacterial surfaces or treatments .

Optical and Electronic Materials

Due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, materials constructed from this compound can have unique optical properties, making them suitable for applications in optoelectronics .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(2S)-6-diethoxyphosphoryl-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32NO7P/c1-3-32-34(30,33-4-2)16-10-9-15-23(24(27)28)26-25(29)31-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,26,29)(H,27,28)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJGXRSOXBXZOL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-2-amino-6-(O,O'-diethyl-phosphono)hexanoicacid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.